

Established Epigenetic Probe Panel for cfDNA Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: NI-42

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The following panel was developed to characterize the epigenetic profiles of cell-free DNA and identify its tissue of origin, with a focus on neurodegenerative diseases [1].

Feature	Description
Panel Name/Identifier	Tissue Informative Methylation (TIM) markers [1]
Number of Probes/Regions	4,994 TIMs [1]
Target	Key regions of DNA methylation that reveal tissue origins of cfDNA [1]
Primary Application Shown	Discriminating Amyotrophic Lateral Sclerosis (ALS) patients from controls and other neurological diseases [1]

| **Performance Metrics** | - Distinguished ALS from controls (AUC = **0.82** to **0.99** across two cohorts) [1]

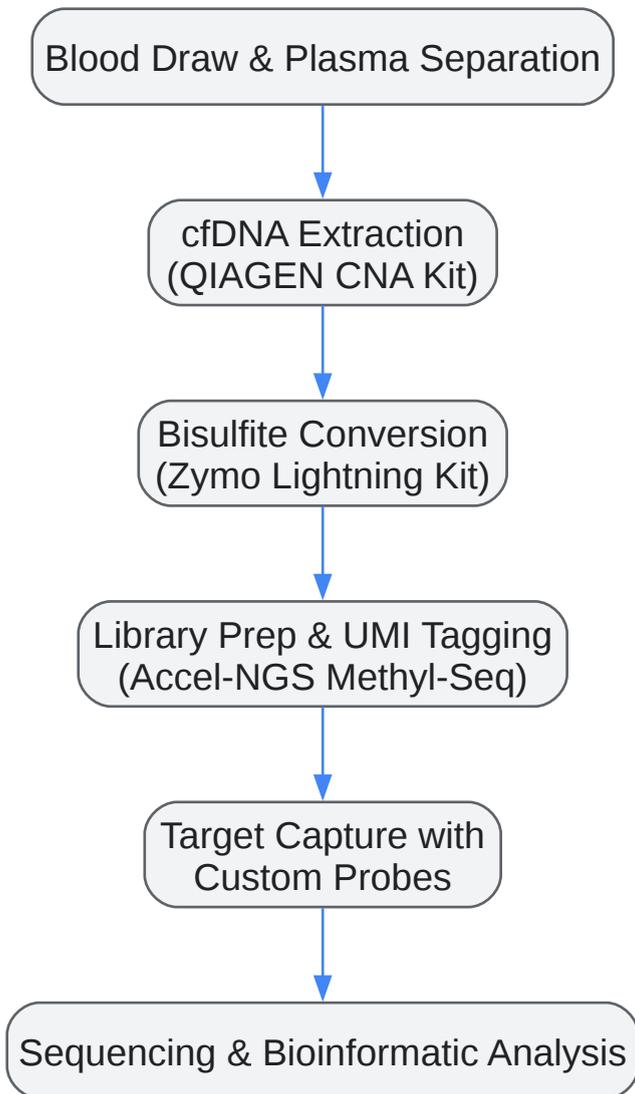
- Distinguished ALS from other neurological diseases (AUC = **0.91**) [1]
- Correlated with disease progression (Pearson's R = **0.66**) [1] | | **Tissue Signals Identified** | Skeletal muscle, small intestine, T-cells, and others [1] |

Detailed Experimental Protocol

The probe panel was developed and validated using the following methodology [1]:

- **Probe Design:** Probes were designed to capture the "Tissue Informative Methylation" (TIM) markers. Individual CpGs were selected based on cell-type-specific methylation patterns informative for tissue deconvolution. To maximize region coverage, TIMs within 500 base pairs of each other were removed.
- **Probe Specificity:** Separate **methylated and unmethylated probes** were designed to bind and capture both possible states of the target CpG. The unmethylated probe was designed with all guanine bases converted to adenine to account for bisulfite conversion.
- **Wet-Lab Protocol:** The analysis involved a multi-step process:
 - **Blood Collection & Plasma Separation:** Blood was collected in specialized ccfDNA tubes and spun to isolate plasma.
 - **cfDNA Extraction:** cfDNA was extracted from plasma using the QIAGEN Circulating Nucleic Acid kit.
 - **Bisulfite Conversion:** Extracted cfDNA was treated with bisulfite using the Zymo Lightning kit.
 - **Library Preparation:** Libraries were prepared using the Accel-NGS Methyl-Seq kit with a key modification: a primer containing a **random Unique Molecular Index (UMI)** was used to tag individual molecules for accurate downstream estimation.
 - **Target Capture & Sequencing:** The designed probes were used to capture the target TIM regions, which were then sequenced.

This workflow for epigenetic analysis of cfDNA can be visualized in the following diagram:



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How to Proceed with Your Comparison Guide

Since the "NI-42" benchmark itself was not found, here are suggestions for creating a comprehensive guide:

- **Benchmarking Existing Tools:** You can compare the performance of the described probe panel against other widely used epigenetic analysis methods mentioned in the search results, such as **scAGDE** for single-cell ATAC-seq data [2] or various **epigenetic clock** models used for age prediction [3] [4].
- **Focus on Application:** Structure your guide around a specific application, such as **neurological disease diagnostics** (using the panel above [1] and CSF cfDNA profiling [5]) or **single-cell epigenomics** (using tools like scAGDE [2]).

- **Contact Manufacturers:** For information on a specific commercial product named "NI-42," consider reaching out directly to leading companies in the epigenomics field.

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Address: Ontario, CA 91761, United States

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